-](/img/structure/B15173936.png)
Methanone, [4-amino-2-(3-thienyl)-5-thiazolyl](3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- is a complex organic compound that features a unique combination of thiazole, thiophene, and trimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- typically involves the formation of the thiazole and thiophene rings followed by their functionalization and coupling with the trimethoxyphenyl group. Common synthetic methods include:
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Thiophene Formation: Thiophene rings are often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
化学反応の分析
Types of Reactions
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.
科学的研究の応用
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It can inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, leading to oxidative stress and apoptosis in cancer cells.
Signal Transduction: The compound affects signal transduction pathways by down-regulating proteins like ERK2 and inhibiting their phosphorylation.
類似化合物との比較
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- can be compared with other similar compounds:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral properties.
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and are used as anti-inflammatory and anesthetic agents.
Trimethoxyphenyl Derivatives: Compounds like colchicine and combretastatin feature the trimethoxyphenyl group and are known for their anticancer activities.
特性
分子式 |
C17H16N2O4S2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
(4-amino-2-thiophen-3-yl-1,3-thiazol-5-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16N2O4S2/c1-21-11-6-10(7-12(22-2)14(11)23-3)13(20)15-16(18)19-17(25-15)9-4-5-24-8-9/h4-8H,18H2,1-3H3 |
InChIキー |
GBHRUDHWUPTKOY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(N=C(S2)C3=CSC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)
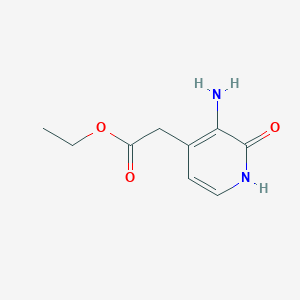
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
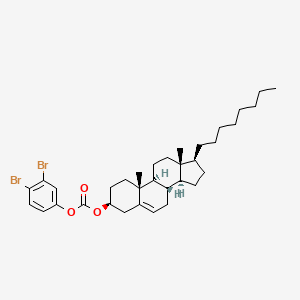
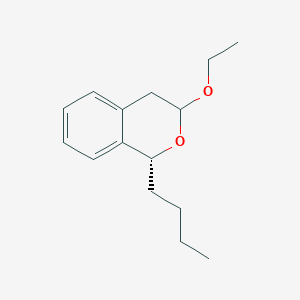
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
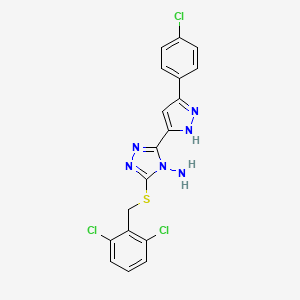
![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
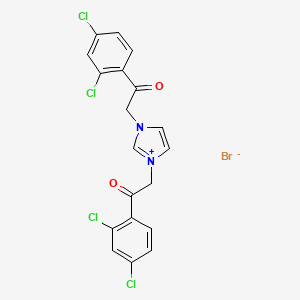
![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
